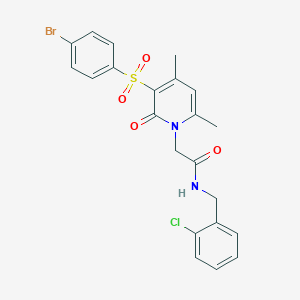

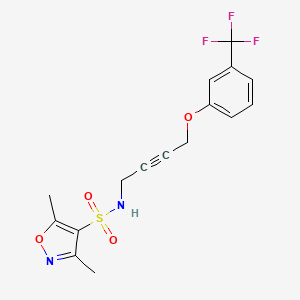

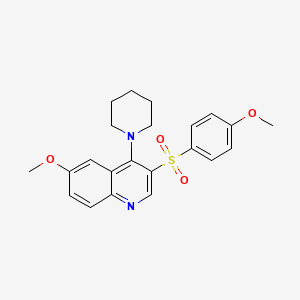

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate” is a derivative of phenylacetic acid containing a bromine atom in the para position . It’s related to a class of compounds known as pyrazolines, which have confirmed biological and pharmacological activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, related compounds such as 4-Bromophenylacetic acid can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution .Scientific Research Applications

Synthetic Approaches and Chemical Properties

The synthetic protocols for compounds like 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate often involve the formation of core structures that are crucial in the development of secondary metabolites with significant pharmacological importance. The literature highlights various synthetic methods, including Suzuki coupling reactions for biaryl synthesis, reactions of 3-formylcoumarin with bis(silylenol ethers), and electrophilic metal-based catalysis, to produce such compounds efficiently. These methods underscore the compound's versatility in synthesizing pharmacologically relevant molecules (Mazimba, 2016).

Environmental Considerations

Studies on compounds structurally related to 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, such as 2,4,6-Tribromophenol, provide insights into their environmental concentrations, toxicology, and degradation products. These substances, due to their use in industrial processes and as intermediates in the synthesis of brominated flame retardants, present a complex challenge for environmental monitoring and toxicity assessment. The ubiquity of such compounds in the environment and their potential toxicological effects highlight the need for continued research into their behavior and impact (Koch & Sures, 2018).

Photophysical Properties and Applications

The development of fluorescent chemosensors based on structures similar to 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate showcases the potential of such compounds in detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of these chemosensors, derived from the photophysical properties of the core coumarin structure, illustrate the compound's utility in biochemical and environmental monitoring applications (Roy, 2021).

Pharmacological and Biological Activity

Coumarin derivatives, including those related to 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate, have been explored for their diverse biological activities. Research into cinnamic acid derivatives, which share a similar structural motif, has revealed potential anticancer properties. These studies demonstrate the broad spectrum of pharmacological applications for compounds within this chemical family, from traditional antitumor agents to novel synthetic approaches for targeting cancer (De, Baltas, & Bedos-Belval, 2011).

properties

IUPAC Name |

[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrO4/c1-10-17(12-3-5-13(19)6-4-12)18(21)15-8-7-14(23-11(2)20)9-16(15)22-10/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDBYMDIAPSXCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

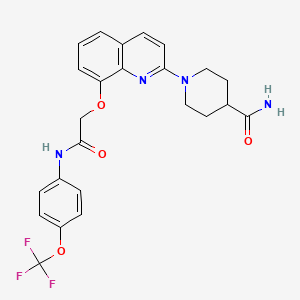

![3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2978982.png)

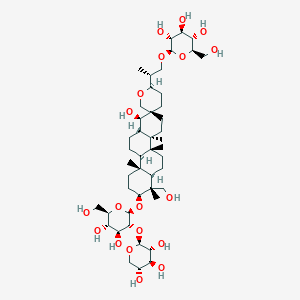

![6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2978991.png)

![1-[4-(3-Methoxy-3-phenylazetidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2978992.png)

![4,5-Dimethoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B2978994.png)

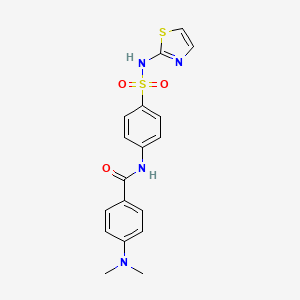

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-phenoxypropanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2978999.png)

![Methyl 4-[(2-piperazin-1-ylacetyl)amino]benzoate](/img/structure/B2979001.png)